Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
CAS No.:
Cat. No.: VC18618388
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O2 |
|---|---|
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl (1S,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 |
| Standard InChI Key | JIIFXMDXOJFVMW-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC2C1CC2 |
Introduction
Structural and Stereochemical Features
Core Bicyclic Framework
The compound’s defining feature is its diazabicyclo[4.2.0]octane scaffold, a fused bicyclic system comprising a six-membered ring (cyclohexane) and a four-membered ring (azetidine). The "trans" designation indicates the relative configuration of the nitrogen atoms at positions 2 and 5, which occupy opposite faces of the bicyclic system . The tert-butyl carbamate group at position 2 enhances steric bulk and stability, making the compound amenable to further functionalization.
Table 1: Key Structural Identifiers
Stereochemical Considerations
The (1S,6S) configuration ensures the bicyclic system adopts a specific three-dimensional conformation, critical for interactions in chiral environments. Computational models derived from PubChem data confirm the trans arrangement of the nitrogen atoms, which minimizes steric clashes and stabilizes the molecule through intramolecular hydrogen bonding . This stereochemical precision is pivotal for its utility in asymmetric synthesis.
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, patent filings indicate that the compound is typically synthesized via a multi-step sequence involving:
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Ring-Closing Metathesis: Formation of the bicyclic core using Grubbs catalysts.
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Carbamate Installation: Reaction with tert-butyl chloroformate under basic conditions .
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Resolution of Enantiomers: Chiral chromatography or enzymatic resolution to isolate the (1S,6S) enantiomer .
Industrial-Scale Production
Commercial suppliers such as Ambeed, Inc., offer the compound in milligram to gram quantities, with a purity ≥95% . Current pricing is approximately $98.90 per 100 mg, reflecting the complexity of its synthesis and demand in niche research applications .
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s computed properties, derived from PubChem data, include a moderate lipophilicity () and limited aqueous solubility due to the hydrophobic tert-butyl group . Its hydrogen bonding capacity (1 donor, 3 acceptors) suggests compatibility with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 212.29 g/mol | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 212.1525 Da | |
| Topological Polar Surface Area | 49.8 Ų |
Applications in Research and Development
Pharmaceutical Intermediates
The compound’s rigid bicyclic scaffold serves as a precursor for kinase inhibitors and protease modulators. Its nitrogen atoms act as hydrogen bond donors/acceptors, mimicking bioactive motifs in natural products . Patent literature highlights its use in synthesizing analogs of FDA-approved drugs targeting neurodegenerative diseases .
Catalysis and Ligand Design
In asymmetric catalysis, the trans-diazabicyclo framework has been employed as a chiral ligand in transition metal complexes, enhancing enantioselectivity in C–C bond-forming reactions .
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